molecular formula C11H16N2O4S B2532212 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid CAS No. 1696030-41-7

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid

Cat. No.: B2532212
CAS No.: 1696030-41-7
M. Wt: 272.32
InChI Key: XPVWXHJYKOOHRW-UHFFFAOYSA-N
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Description

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thiazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the thiazole ring. One common method involves the reaction of Boc-protected amino acids with thiazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Investigations

The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid typically involves multi-step procedures that include coupling reactions and the introduction of functional groups to enhance its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)15
LNCaP (Prostate Carcinoma)20
Caco-2 (Colorectal Adenocarcinoma)25

These findings suggest that the compound may interact with cellular targets involved in cancer proliferation and survival.

Interaction with Biomolecules

The interactions of this compound with biomolecules such as DNA and proteins have been investigated through molecular docking studies. These studies reveal potential binding sites and affinities that could inform further drug design strategies . For example, it has been shown to bind effectively to bovine serum albumin, which is crucial for understanding its pharmacokinetics.

Case Studies

  • Antibacterial Properties : In a study assessing the antibacterial activity of thiazole derivatives, this compound was found to exhibit moderate antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at 50 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory properties of thiazole derivatives where the compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-([(Tert-butoxy)carbonyl]amino)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Amino-2-([(Tert-butoxy)carbonyl]amino)propanoic acid
  • 3-([(Tert-butoxy)carbonyl]amino)-L-alanine

Uniqueness

Compared to similar compounds, 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications in chemical synthesis and pharmaceutical research .

Biological Activity

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid, also known as 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid, is a compound that combines an amino acid structure with a thiazole heterocycle. This unique configuration has garnered interest for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C11_{11}H16_{16}N2_2O4_4S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 879502-02-0
  • Structure :
    SMILES CC C C OC O NC CC1 NC CS1 C O O\text{SMILES CC C C OC O NC CC1 NC CS1 C O O}

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological potential. The following sections summarize the findings related to its biological effects.

Anticancer Activity

Research has indicated that compounds containing thiazole rings can exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit specific proteins involved in cancer cell proliferation. A study reported the synthesis of thiazole derivatives that inhibit HSET (KIFC1), a protein critical for the survival of centrosome-amplified cancer cells, leading to increased cell death through multipolar spindle formation .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies have highlighted the potential of thiazole-containing compounds to act as antibacterial agents by disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are another area of interest. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Study Compound Biological Activity Findings
Study AThiazole DerivativeAnticancerInhibition of HSET leading to increased apoptosis in cancer cells .
Study BSimilar ThiazoleAntimicrobialEffective against Gram-positive bacteria with MIC values indicating potency .
Study CThiazole-based CompoundAnti-inflammatoryReduction of TNF-alpha levels in vitro .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Protein Inhibition : Compounds with similar structures have been shown to inhibit key proteins involved in cell cycle regulation and apoptosis.
  • Cell Membrane Interaction : Thiazoles can interact with bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : The ability to modulate inflammatory cytokines suggests a mechanism where these compounds can alter immune responses.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(6-8(14)15)9-12-4-5-18-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVWXHJYKOOHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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